3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one
Description
3-(4-Chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a diisopropylamino-methyl group at position 8, and a hydroxyl group at position 5. The diisopropylamino moiety introduces significant steric bulk, which may influence solubility, bioavailability, and receptor-binding properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[[di(propan-2-yl)amino]methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-13(2)24(14(3)4)11-18-20(25)10-9-17-21(26)19(12-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,12-14,25H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYRLYSHYWKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as a derivative of chromen-4-one, is a synthetic organic compound recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula: C22H24ClNO3
CAS Number: 302575-42-4
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes and signaling pathways.
- Receptor Modulation: The compound exhibits binding affinity to various receptors, influencing physiological responses and cellular signaling.
Biological Activities
Research indicates that chromen-4-one derivatives, including this compound, exhibit a wide range of biological activities:
-
Anticancer Activity:
- Several studies have demonstrated that chromen-4-one derivatives induce apoptosis in cancer cells. They interact with tubulin at binding sites similar to colchicine, leading to cell cycle arrest and apoptosis through caspase activation .
- A study highlighted that these compounds can significantly reduce cell invasion and migration in cancer cell lines .
- Antimicrobial Properties:
- Antioxidant Effects:
- Neuroprotective Effects:
Case Study 1: Anticancer Efficacy
In a study conducted by Anthony et al. (2007), the anticancer effects of various chromen-4-one derivatives were evaluated. The results showed that these compounds significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
A study by Suvarna et al. (2017) investigated the antimicrobial properties of chromen-4-one derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship of chromen-4-one derivatives suggests that modifications to the chromene scaffold can enhance or diminish biological activity. For instance:
| Modification | Biological Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances anticancer properties |
| Diisopropylamino Group | Increases receptor binding affinity |
| Hydroxyl Group | Contributes to antioxidant activity |
Comparison with Similar Compounds
Substituent Analysis at Position 8
The aminoalkyl group at position 8 is critical for modulating steric and electronic properties. Key analogues include:
*Calculated based on molecular formulas.
Key Observations :
Substituent Variations at Position 2
Position 2 substitutions influence electronic properties and steric hindrance:
Key Observations :
- Methyl Groups (): Minor steric effects compared to bulkier substituents like trifluoromethyl.
Functional Group Modifications in Piperidine/Piperazine Analogues
Compounds with cyclic amine substituents exhibit distinct properties:
Key Observations :
- The hydroxyethyl group in enhances hydrophilicity, counteracting the lipophilicity of the trifluoromethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
